molecular formula C16H12Cl4 B14033445 4,7,12,15-Tetrachloro[2.2]paracyclophane CAS No. 25826-07-7

4,7,12,15-Tetrachloro[2.2]paracyclophane

Cat. No.: B14033445
CAS No.: 25826-07-7
M. Wt: 346.1 g/mol
InChI Key: NPQWNPGMMVAOHX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4,7,12,15-Tetrachloro[2.2]paracyclophane typically involves a multi-step process starting from 2,5-dichloro-p-xylene. The initial step involves bromination using a H₂O₂–HBr system, which is both organic-waste-free and organic-solvent-free . This is followed by the Winberg elimination–dimerization step, where aqueous sodium hydroxide solution is used instead of silver oxide for anion exchange, significantly improving the product yield . Industrial production methods often adopt similar green chemistry protocols to ensure environmental sustainability.

Chemical Reactions Analysis

4,7,12,15-Tetrachloro[2.2]paracyclophane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,7,12,15-Tetrachloro[2.2]paracyclophane has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

4,7,12,15-Tetrachloro[2.2]paracyclophane is unique due to its four chlorine atoms, which enhance its stability and inertness compared to other [2.2]paracyclophane derivatives. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

25826-07-7

Molecular Formula

C16H12Cl4

Molecular Weight

346.1 g/mol

IUPAC Name

5,11,13,15-tetrachlorotricyclo[8.2.2.24,7]hexadeca-1(12),4(16),5,7(15),10,13-hexaene

InChI

InChI=1S/C16H12Cl4/c17-13-7-11-3-4-12-8-15(19)10(6-16(12)20)2-1-9(13)5-14(11)18/h5-8H,1-4H2

InChI Key

NPQWNPGMMVAOHX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C(=C3)Cl)Cl)C=C2Cl)Cl

Origin of Product

United States

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